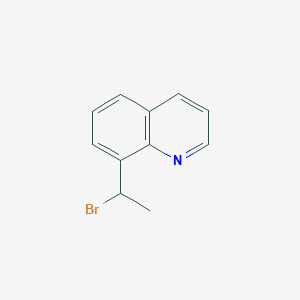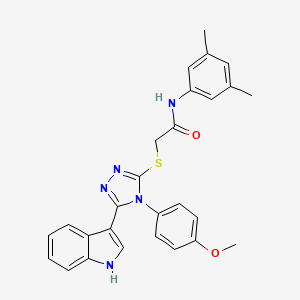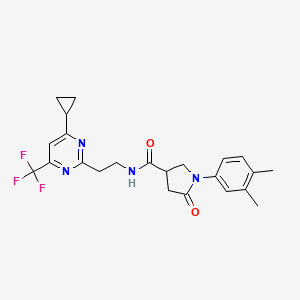
8-(1-Bromoethyl)quinoline
描述
8-(1-Bromoethyl)quinoline is a chemical compound with the molecular formula C11H10BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity .
作用机制
Target of Action
The primary targets of 8-(1-Bromoethyl)quinoline are bacterial and fungal cells . Quinolines and quinolones, which include this compound, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
The mode of action of This compound involves interaction with its targets, leading to changes in the target cells. The structural diversity of synthesized compounds like this compound provides high and selective activity attained through different mechanisms of action .
Biochemical Pathways
This compound: affects various biochemical pathways. It has been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities, suggesting that it interacts with multiple biochemical pathways . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Quinolines, in general, are known for their excellent tissue penetration , which suggests that this compound may also exhibit good bioavailability.
Result of Action
The molecular and cellular effects of This compound’s action are primarily its antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . These effects are a result of the compound’s interaction with its targets and its impact on various biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1-Bromoethyl)quinoline typically involves the bromination of 8-ethylquinoline. One common method includes the reaction of 8-ethylquinoline with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar conditions as those in laboratory synthesis. Industrial processes may employ continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions: 8-(1-Bromoethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the bromo group can lead to the formation of 8-ethylquinoline.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides or other oxidized forms.
- Reduction reactions revert the compound to 8-ethylquinoline .
科学研究应用
8-(1-Bromoethyl)quinoline is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research explores its potential as a precursor for developing pharmaceutical agents with antimicrobial or anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
相似化合物的比较
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used in antimalarial drugs.
8-Methoxyquinoline: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 8-(1-Bromoethyl)quinoline is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other quinoline derivatives. This makes it a valuable compound for targeted chemical synthesis and research applications .
属性
IUPAC Name |
8-(1-bromoethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINONTIZGMCESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1N=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2711019.png)


![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile](/img/structure/B2711023.png)
![N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711024.png)
![5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711028.png)





![1-methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2711036.png)
![(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid](/img/structure/B2711038.png)
![1-(9-Bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2711040.png)
